5-Nitrothiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSBXZHFWKTMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310905 | |
| Record name | 5-Nitrothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-00-8 | |
| Record name | NSC234194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Nitrothiophene-2-carboxamide from 5-Nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for converting 5-nitrothiophene-2-carboxylic acid to its corresponding primary amide, 5-nitrothiophene-2-carboxamide. This molecule is a key pharmacophore in various biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[1][2][3] This document explores the fundamental principles behind common synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies. The aim is to equip researchers with the necessary knowledge to select and execute the most suitable synthetic route for their specific needs, ensuring high yield and purity of the final product.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a recurring structural motif in a variety of compounds exhibiting a broad spectrum of biological activities.[1][2][3] Notably, derivatives of this scaffold have been investigated for their potent antileishmanial, antibacterial, and antifungal properties.[1][2] The electron-withdrawing nature of the nitro group on the thiophene ring plays a crucial role in the molecule's reactivity and its interaction with biological targets. Given its importance, the development of robust and efficient synthetic methods for this compound is a critical step in the discovery of new therapeutic agents.
This guide will focus on the direct conversion of 5-nitrothiophene-2-carboxylic acid to this compound, a key transformation in the synthesis of more complex derivatives. We will delve into two primary synthetic strategies: the use of thionyl chloride to form an intermediate acid chloride, and the direct coupling of the carboxylic acid with an ammonia source using carbodiimide reagents.
Synthetic Strategies: A Comparative Overview
The conversion of a carboxylic acid to a primary amide necessitates the activation of the carboxyl group to facilitate nucleophilic attack by ammonia or an ammonia surrogate.[4] Direct reaction with ammonia is generally not feasible as it leads to the formation of a stable ammonium carboxylate salt.[4] Therefore, activating agents are indispensable.
| Method | Activating Agent | Key Intermediates | Advantages | Disadvantages |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl chloride | High reactivity, relatively inexpensive reagent.[5] | Harsh conditions (reflux), potential for side reactions with sensitive functional groups, generation of corrosive HCl gas.[6] |
| Carbodiimide Coupling | EDC, DCC | O-acylisourea, active ester (with additives) | Milder reaction conditions, high yields, good functional group tolerance.[7] | Higher cost of reagents, formation of urea byproducts that may require careful removal. |
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Thionyl Chloride Route: A Two-Step Process
The synthesis of this compound via the thionyl chloride method proceeds in two distinct stages:
-
Formation of 5-Nitrothiophene-2-carbonyl chloride: 5-Nitrothiophene-2-carboxylic acid is treated with an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or DMF. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the highly reactive acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.
-
Amination of the Acyl Chloride: The crude or purified 5-nitrothiophene-2-carbonyl chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas dissolved in an appropriate solvent. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia, leading to the formation of the stable amide bond.
Reaction Workflow: Thionyl Chloride Method
Caption: Workflow for the synthesis of this compound via the thionyl chloride method.
Carbodiimide Coupling: A Milder Approach
Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), facilitate the direct formation of the amide bond under milder conditions.[4][7]
The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia.
To improve efficiency and minimize side reactions like the formation of stable N-acylurea byproducts, additives such as 1-hydroxybenzotriazole (HOBt) are often included.[8][9] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with ammonia to yield the desired amide.
Reaction Mechanism: EDC/HOBt Coupling
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis via Thionyl Chloride
Materials:
-
5-Nitrothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-nitrothiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or toluene as the solvent.
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-nitrothiophene-2-carbonyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent like DCM or THF.
-
In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis via EDC/HOBt Coupling
Materials:
-
5-Nitrothiophene-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-nitrothiophene-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq).
-
Add anhydrous DMF or DCM as the solvent and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Concluding Remarks and Future Outlook
The synthesis of this compound from its carboxylic acid precursor is a fundamental transformation in medicinal chemistry. Both the thionyl chloride and carbodiimide coupling methods offer viable routes to this important scaffold. The choice of method will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations. For small-scale synthesis where mild conditions are paramount, the EDC/HOBt coupling method is generally preferred. For larger-scale preparations where cost is a significant factor, the thionyl chloride route may be more economical, provided that any sensitive functional groups are appropriately protected.
Future research in this area may focus on the development of catalytic and more environmentally benign methods for this amidation reaction, potentially avoiding the use of stoichiometric activating agents and minimizing waste generation.
References
-
PubChem. (n.d.). 5-nitrothiophene-2-carboxaldehyde. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 2, 2026, from [Link]
-
Durham University. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved February 2, 2026, from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved February 2, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Nitrothiophene-2-aldehyde. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 2, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]
-
PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
-
PubMed. (2008). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 43(8), 1767-1772. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Nature Communications, 11(1), 532. [Link]
-
Durham University. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5094-5097. [Link]
-
ResearchGate. (n.d.). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. An X-Ray Crystallographic Proof of Structure of α-Chloro-α-chlorosulfenyl-4-nitro-2,5-dimethoxyphenylacetyl Chloride. Retrieved February 2, 2026, from [Link]
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- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 6. researchgate.net [researchgate.net]
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- 9. bachem.com [bachem.com]
Spectroscopic analysis of 5-Nitrothiophene-2-carboxamide (NMR, IR, Mass Spec)
Executive Summary
Compound: 5-Nitrothiophene-2-carboxamide
CAS: 5832-00-8
Molecular Formula:
This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of This compound . As a critical intermediate in the synthesis of antibacterial and antitubercular agents, the accurate identification of this compound relies on distinguishing the competitive electronic effects of the nitro (EWG) and carboxamide groups on the thiophene core.
This document details the diagnostic signals across FT-IR , Nuclear Magnetic Resonance (
Part 1: Structural Context & Reactivity
The this compound scaffold presents a unique spectroscopic challenge due to the "push-pull" electronic environment (though both groups are electron-withdrawing, they exert different resonance effects).
-
C2-Position (Carboxamide): Acts as a moderate electron-withdrawing group (EWG), influencing the adjacent H3 proton.
-
C5-Position (Nitro): A strong EWG, significantly deshielding the H4 proton and dominating the fragmentation pattern in Mass Spec.
Analytical Workflow
The following decision tree outlines the logical progression for validating this compound's structure.
Figure 1: Integrated analytical workflow for structural validation.
Part 2: Vibrational Spectroscopy (FT-IR)
Objective: Differentiate the amide carbonyl stretch from the nitro stretches and confirm the thiophene ring integrity.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference with the amide N-H region.
-
Resolution: 4
, 16 scans.
Diagnostic Bands
The spectrum is dominated by the competition between the amide and nitro groups.
| Functional Group | Mode of Vibration | Frequency ( | Diagnostic Insight |
| Primary Amide | N-H Stretch (Asym/Sym) | 3350 – 3180 | Appears as a doublet (distinct from broad OH). |
| Amide I | C=O Stretch | 1660 – 1690 | Strong intensity. Lower freq than esters due to resonance. |
| Amide II | N-H Bending | 1600 – 1640 | Often overlaps with aromatic C=C but is broader. |
| Nitro ( | Asymmetric Stretch | 1510 – 1540 | Very strong; critical for confirming nitration. |
| Nitro ( | Symmetric Stretch | 1330 – 1360 | Sharp, strong band. |
| Thiophene Ring | C=C Stretch | 1400 – 1450 | Weak to medium; confirms heteroaromaticity. |
| C-S Bond | C-S Stretch | 600 – 850 | Fingerprint region; confirms sulfur presence. |
Technical Note: The conjugation between the thiophene ring and the nitro group often shifts the asymmetric
Part 3: Nuclear Magnetic Resonance (NMR)
Objective: Map the proton connectivity and confirm the 2,5-disubstitution pattern.
Experimental Protocol
-
Solvent: DMSO-d6 is mandatory. Chloroform (
) often fails to solubilize nitro-thiophene amides sufficiently and causes broadening of amide protons due to rapid exchange. DMSO stabilizes the amide protons via hydrogen bonding, making them observable as distinct signals. -
Frequency: 400 MHz or higher recommended to resolve the thiophene coupling.
H NMR Data (Diagnostic)
The thiophene ring protons (H3 and H4) form an AB spin system .
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| 7.60 – 8.20 | Broad Singlets | - | Amide protons are non-equivalent due to restricted rotation (C-N bond character). | |
| H-4 | 8.00 – 8.15 | Doublet | Deshielded strongly by the adjacent | |
| H-3 | 7.70 – 7.90 | Doublet | Deshielded by the carbonyl group, but less than H-4. |
C NMR Data (Diagnostic)
-
C=O (Amide): ~160–162 ppm.
-
C-5 (
): ~150–155 ppm (Quaternary, often low intensity). -
C-2 (
): ~140–145 ppm (Quaternary). -
C-4 / C-3: ~128–135 ppm (CH signals).
Part 4: Mass Spectrometry (MS)
Objective: Confirm molecular weight and analyze fragmentation to verify the substituent positions.
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
) or Electron Impact (EI) for fragmentation analysis. -
Direct Infusion: MeOH/Water (50:50) with 0.1% Formic Acid.
Fragmentation Logic
Nitroaromatic amides undergo characteristic losses.[2] The molecular ion (
-
Primary Loss: Loss of the amide group (
, 16 Da) or the nitro group ( , 46 Da). -
Secondary Loss: Ring fragmentation or loss of
.
Figure 2: Mass spectrometry fragmentation tree showing primary diagnostic ions.
Part 5: Integrated Structural Elucidation
To certify the material as this compound, the data must converge:
-
IR: Must show both
(1530/1350 ) and Amide (1660/3300 ) bands. Absence of bands suggests failure of the nitration step. -
NMR: Must show a clean two-proton doublet system in the aromatic region (
Hz). If singlets are observed, it implies a 2,4-substitution pattern or loss of a proton (impurity). -
MS: The parent ion at m/z 172 is definitive. An ion at m/z 173 (
) in ESI confirms the formula.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for general IR/NMR assignments).
-
National Institute of Standards and Technology (NIST). (2023). 5-Nitrothiophene-2-carboxaldehyde (Analogous IR/MS Data). NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]
- Campaigne, E., & Archer, W. L. (1953). The Chlorination of Thiophene and its Derivatives. Journal of the American Chemical Society.
Sources
Technical Guide: Bioactivation of 5-Nitrothiophene-2-carboxamide by Nitroreductases
Executive Summary
5-Nitrothiophene-2-carboxamide (5N2C) represents a critical scaffold in the development of anti-kinetoplastid (e.g., anti-leishmanial) and anti-bacterial prodrugs. Unlike direct-acting agents, 5N2Cs are biologically inert until activated by specific bacterial or parasitic nitroreductases (NTRs) .
This guide details the bioactivation mechanism, specifically the reduction of the C5-nitro group to reactive hydroxylamine and amine species. It provides validated protocols for kinetic characterization using Type I (oxygen-insensitive) NTRs, distinguishing them from the futile cycling observed with Type II (oxygen-sensitive) enzymes.
Part 1: Molecular Mechanism of Bioactivation
The bioactivation of 5N2C is driven by the enzymatic reduction of the electron-deficient nitro group. This process transforms the molecule from a stable prodrug into a potent electrophile capable of forming covalent DNA adducts or disrupting redox homeostasis.
The Reduction Pathway
The canonical activation pathway involves a series of two-electron transfers catalyzed by FMN-dependent nitroreductases (e.g., E. coli NfsA/NfsB or Leishmania LmjNTR1).
-
Nitro to Nitroso: The nitro group (
) accepts 2 electrons to form a nitroso intermediate ( ). -
Nitroso to Hydroxylamine: A rapid second 2-electron reduction yields the hydroxylamine (
). -
Terminal Fate:
-
Bioactivation (Toxic): The hydroxylamine is highly reactive. It can undergo O-esterification (in mammals) or direct reaction with guanine residues in DNA, causing strand breaks.
-
Ring Reduction (Specific to 5N2C): Recent studies indicate a competitive pathway where the thiophene ring itself is reduced to a 4,5-dihydrothiophene (M+2 metabolite), or the hydroxylamine rearranges into a thieno[2,3-b]pyridyl species.
-
Pathway Visualization
Figure 1: The stepwise reduction of 5N2C. The hydroxylamine intermediate is the primary branch point for genotoxicity vs. detoxification.
Part 2: Enzymology (Type I vs. Type II)
Understanding the specific NTR class is vital for experimental design.
| Feature | Type I NTR (e.g., NfsA, NfsB) | Type II NTR (e.g., Mammalian P450 Reductase) |
| Mechanism | Obligate 2-electron transfer (Ping-Pong Bi-Bi) | Single-electron transfer (Radical generation) |
| Oxygen Sensitivity | Insensitive. Reduces nitro groups regardless of | Sensitive. In aerobic conditions, the nitro-radical anion reacts with |
| Primary Product | Amine / Hydroxylamine | Superoxide Anion ( |
| Experimental Note | Can be assayed on the benchtop. | Must be assayed in an anaerobic chamber to observe reduction. |
Part 3: Experimental Protocols
Reagents and Preparation
-
Substrate: this compound (Dissolve in DMSO; maintain final DMSO <1% in assay).
-
Enzyme: Recombinant E. coli NfsA or NfsB (purified).
-
Cofactor: NADPH (Freshly prepared, 10 mM stock in cold buffer).
-
Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 7.0–7.4.
Spectrophotometric Kinetic Assay (Standard Protocol)
This assay measures the consumption of NADPH, which correlates directly to the reduction of the nitro group.
Principle: NADPH absorbs light at 340 nm (
Step-by-Step Workflow:
-
Baseline Setup: In a quartz cuvette, add 980 µL of Buffer and 10 µL of Enzyme solution.
-
Substrate Addition: Add 5N2C to desired concentration (e.g., 50–200 µM). Incubate for 2 minutes at 25°C or 37°C.
-
Initiation: Add NADPH (final concentration 200 µM) to initiate the reaction.
-
Measurement: Immediately monitor
for 3–5 minutes.-
Note: If 5N2C has overlapping absorbance at 340 nm, run a "No NADPH" blank and subtract.
-
-
Calculation:
Stoichiometry: For Type I NTRs, 2 moles of NADPH are typically consumed to reduce 1 mole of Nitro to Hydroxylamine (4 electrons total).
Anaerobic Verification (Distinguishing Type II Activity)
To confirm if a mammalian homolog or unknown enzyme operates via Type II mechanism:
-
Prepare the reaction mix in a Thunberg cuvette or within an anaerobic chamber (Nitrogen/Argon atmosphere).
-
Purge all buffers with
for 30 minutes prior to use. -
Run the assay as above.
-
Interpretation:
-
If Rate (Anaerobic) >> Rate (Aerobic), the enzyme is likely a Type II NTR (oxygen inhibits the net reduction via futile cycling).
-
If Rate (Anaerobic)
Rate (Aerobic), the enzyme is a Type I NTR .
-
Assay Workflow Diagram
Figure 2: Decision tree for selecting aerobic vs. anaerobic assay conditions based on the target nitroreductase.
Part 4: Toxicology and Pharmacodynamics
Genotoxicity (The Ames Test Context)
5N2Cs are often positive in the Ames test (specifically strain TA100 which overexpresses NTRs). The mechanism is the formation of the
-
Mechanism: The hydroxylamine undergoes esterification (e.g., by acetyltransferases), forming an unstable nitrenium ion that covalently binds to the C8 position of guanine in DNA.
Metabolite Identification (LC-MS)
When validating bioactivation in cell lysates, look for these specific mass shifts:
-
Amine Metabolite:
(Loss of , gain of ). -
Hydroxylamine:
(Loss of , gain of ). -
Dihydrothiophene (Ring Reduced):
(Specific to Leishmania/Trypanosome pathways).
References
-
Durham University. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses.[3]
-
National Institutes of Health (NIH). (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles.[4] PubMed Central.
-
MDPI. (2018). The Catalysis Mechanism of E. coli Nitroreductase A: Potentiometric and Substrate Specificity Studies.
-
ResearchGate. (2025). Reduction of polynitroaromatic compounds: The bacterial nitroreductases.[5][6]
-
National Institutes of Health (NIH). (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.[7] PubMed Central.
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Methodological & Application
Targeted Bioactivation: Application of 5-Nitrothiophene-2-carboxamide in Combination Therapies
Executive Summary
This guide details the experimental application of 5-Nitrothiophene-2-carboxamide (5-NTC) and its derivatives in combinatorial pharmacology. Unlike generic thiophene scaffolds which often act as kinase inhibitors, the 5-nitro variant functions primarily as a bioreductive prodrug . Its therapeutic efficacy relies on enzymatic reduction by specific nitroreductases (NTRs)—such as bacterial NfsA/NfsB or mycobacterial Ddn —to generate reactive nitroso/hydroxylamine intermediates and nitric oxide (NO).
This unique Mechanism of Action (MOA) makes 5-NTC an ideal candidate for combination therapies aimed at:
-
Overcoming Resistance: Bypassing standard efflux mechanisms in Gram-negative bacteria.
-
Hypoxia Targeting: Selectively targeting hypoxic tumor zones in oncology.
-
Synergy: Enhancing the lethality of DNA-damaging agents via oxidative stress.
Part 1: Mechanistic Grounding & Rationale
The "Trojan Horse" Mechanism
The 5-NTC scaffold is biologically inert until activated. In the presence of Type I nitroreductases (oxygen-insensitive) or under hypoxic conditions (Type II), the nitro group undergoes stepwise reduction.
-
Step 1: Reduction to a nitroso-thiophene intermediate.
-
Step 2: Further reduction to a hydroxylamine species.
-
Step 3: Fragmentation or reaction with biomolecules, leading to DNA helix destabilization or direct nitrosative stress.
This mechanism dictates that 5-NTC should be combined with agents that inhibit repair pathways (e.g., PARP inhibitors in cancer) or target aerobic populations (e.g., standard antibiotics) to ensure total eradication.
Pathway Visualization: Bioreductive Activation
The following diagram illustrates the critical activation pathway required for 5-NTC efficacy.
Caption: Figure 1.[1][2] Bioreductive activation cascade of 5-NTC. Specific nitroreductases catalyze the conversion of the prodrug into cytotoxic species.[3]
Part 2: Application Notes
App Note 1: Synergistic Antibacterial Screening (Gram-Negative)
Context: 5-NTC derivatives often exhibit narrow-spectrum activity against E. coli and Mycobacterium tuberculosis. However, intrinsic resistance via the AcrAB-TolC efflux pump can limit efficacy. Strategy: Combine 5-NTC with Efflux Pump Inhibitors (EPIs) like PAβN (Phenylalanine-arginine beta-naphthylamide) or membrane-permeabilizing antibiotics (e.g., Colistin) to lower the Minimum Inhibitory Concentration (MIC).
Key Synergistic Pairs:
-
5-NTC + Rifampin: 5-NTC generates NO to damage DNA; Rifampin blocks transcription, preventing repair protein synthesis.
-
5-NTC + PAβN: Blocks efflux, increasing intracellular accumulation of the prodrug.
App Note 2: Hypoxia-Selective Anticancer Screening
Context: Solid tumors contain hypoxic cores resistant to radiation and standard chemo. 5-NTC mimics "hypoxia-activated prodrugs" (HAPs). Strategy: Screen combinations with Doxorubicin or Cisplatin . The 5-NTC targets the hypoxic fraction (where nitroreductases are active/oxygen doesn't reverse the reaction), while the partner drug targets the normoxic proliferating rim.
Part 3: Experimental Protocols
Protocol 1: High-Throughput Checkerboard Synergy Assay
Objective: To quantify the interaction (Synergy, Additivity, Antagonism) between 5-NTC and a partner drug using the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Compound A: this compound (10 mM DMSO stock).
-
Compound B: Partner Antibiotic/Chemotherapeutic (e.g., Ciprofloxacin).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for cancer cells.
-
Plate: 96-well clear flat-bottom microplate.
-
Readout: Optical Density (OD600) or Resazurin fluorescence.
Workflow Diagram:
Caption: Figure 2. Step-by-step workflow for the Checkerboard Synergy Assay.
Step-by-Step Procedure:
-
Preparation: Dilute 5-NTC in media to 4x the expected MIC. Prepare the partner drug similarly.
-
Plate Setup:
-
Columns 1-11: Add 50 µL of Drug B in a decreasing concentration gradient (left to right).
-
Rows A-G: Add 50 µL of 5-NTC in a decreasing concentration gradient (top to bottom).
-
Result: A matrix where every well has a unique ratio of [5-NTC]:[Drug B].
-
Row H / Col 12: Growth Controls (No drug) and Sterility Controls.
-
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) or cell suspension ( cells/well). -
Incubation:
-
Data Analysis: Determine the MIC for drugs alone and in combination. Calculate FICI:
Data Interpretation Table:
| FICI Value | Interpretation | Clinical Relevance |
| ≤ 0.5 | Synergy | Highly desirable; allows dose reduction and reduces toxicity. |
| > 0.5 – 1.0 | Additivity | Beneficial but rarely clinically transformative. |
| > 1.0 – 4.0 | Indifference | No interaction; drugs act independently. |
| > 4.0 | Antagonism | Avoid combination; drugs may compete for activation or uptake. |
Protocol 2: Kinetic Validation of Nitroreductase Activation
Objective: Confirm that the observed cytotoxicity is driven by nitroreductase-mediated activation, ensuring the compound is acting via the intended mechanism.
Materials:
-
Purified Enzyme: E. coli NfsA or NfsB (commercially available or recombinant).
-
Cofactor: NADPH (10 mM stock).
-
Substrate: 5-NTC (100 µM).
-
Detection: UV-Vis Spectrophotometer (scanning 300–500 nm).
Procedure:
-
Baseline Scan: In a quartz cuvette, mix Buffer (PBS pH 7.4) + 5-NTC (50 µM). Scan 300–500 nm to establish the prodrug's absorbance profile (Nitro groups typically absorb ~320–380 nm).
-
Reaction Initiation: Add NADPH (200 µM final) and Purified Enzyme (1 µg/mL).
-
Kinetic Monitoring: Measure absorbance decrease at the
of the nitro group (or appearance of amino/hydroxylamine peak) every 30 seconds for 20 minutes. -
Control: Run a parallel reaction without enzyme to rule out spontaneous hydrolysis.
-
Validation: A rapid decrease in the nitro-peak correlates with biological potency. If no change occurs, the bacterial strain may lack the necessary reductase (resistance marker).
References
-
Hameed P, S., et al. (2018).[1][3] "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." Scientific Reports, 8, 7263.[1] Link
-
Haver, H.L., et al. (2025). "Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][6] Link
-
Metwally, N.H., et al. (2023).[1][2] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 17, 6. Link
-
Kashyap, D., et al. (2022). "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics." Biomimetics, 7(4), 247.[4] Link
-
Patterson, S. (2022).[2][7] "Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides." Durham Theses.[8] Link
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 6. Potential Role of Bioactive Phytochemicals in Combination Therapies against Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
Application Note: A Synthetic Protocol for Preparing 5-Nitrothiophene-2-carboxamide Analogs with Enhanced Aqueous Solubility
Introduction: Overcoming the Solubility Barrier in Drug Discovery
The 5-nitrothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including potent antileishmanial and antibacterial agents.[1][2] However, a persistent challenge in the development of this class of molecules is their inherently poor aqueous solubility.[1][3] This low solubility often leads to formulation difficulties, poor or erratic bioavailability, and can ultimately halt the progression of otherwise promising drug candidates.[4][5][6]
This application note provides a detailed, field-proven method for systematically improving the solubility of this compound analogs. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that drive the synthetic protocol. The core strategy involves the chemical modification of the parent scaffold by introducing a polar, ionizable moiety. Specifically, we will detail the synthesis of an analog bearing a morpholine group, a modification shown to dramatically enhance aqueous solubility while retaining biological activity.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the physicochemical properties of challenging therapeutic compounds.
The Rationale: Mechanism of Solubility Enhancement
The solubility of a molecule in water is governed by its ability to form favorable interactions with water molecules, primarily through hydrogen bonding, which must overcome the energy of its own crystal lattice.[7] The parent this compound core is largely hydrophobic and planar, leading to strong crystal packing and limited interaction with water.
Our strategy is to append a flexible side chain containing a basic nitrogen atom (the morpholine ring). This achieves two critical goals:
-
Introduction of Polar and Ionizable Groups: The oxygen and nitrogen atoms of the morpholine ring are excellent hydrogen bond acceptors.[8] Furthermore, the tertiary amine is basic and will be protonated at physiological pH, introducing a positive charge that drastically improves interaction with polar water molecules.[8][9]
-
Disruption of Crystal Packing: The addition of a flexible, non-planar side chain disrupts the efficient stacking that characterizes the parent molecule in its solid state.[7] This reduction in crystal lattice energy lowers the energy barrier to dissolution.
The diagram below illustrates this principle, contrasting the limited water interaction of a parent compound with the extensive hydrogen bonding network formed by a solubilized analog.
Caption: Molecular interactions leading to improved solubility.
Overall Synthetic Strategy & Workflow
The synthetic approach is a robust and modular two-step process. It begins with the activation of a commercially available starting material, 5-nitrothiophene-2-carboxylic acid, to form a highly reactive acyl chloride. This intermediate is then immediately coupled with an amine bearing the desired solubilizing group. This method is highly adaptable, allowing for the substitution of various amines to explore the structure-solubility relationship.
The general workflow is depicted below.
Caption: General synthetic workflow for soluble analogs.
Detailed Experimental Protocol
This section provides a reproducible, step-by-step protocol for the synthesis of a representative analog, N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide .
Materials and Reagents
-
5-Nitrothiophene-2-carboxylic acid (≥98%)
-
Thionyl chloride (SOCl₂) (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
2-Morpholinoethan-1-amine (≥98%)
-
Triethylamine (TEA), (≥99.5%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
Protocol: Synthesis of N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide
Step 1: Activation of Carboxylic Acid
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-nitrothiophene-2-carboxylic acid (1.0 g, 5.78 mmol).
-
Add 20 mL of anhydrous dichloromethane (DCM) to the flask.
-
Carefully add thionyl chloride (0.84 mL, 11.56 mmol, 2.0 equiv) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The reaction is performed under an inert atmosphere to prevent hydrolysis of the moisture-sensitive acyl chloride intermediate.[4]
-
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 3 hours. The mixture should become a clear, homogeneous solution.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting yellow solid, 5-nitrothiophene-2-carbonyl chloride, is highly reactive and should be used immediately in the next step without further purification.
Step 2: Amide Coupling Reaction
-
Dissolve the crude 5-nitrothiophene-2-carbonyl chloride from the previous step in 20 mL of anhydrous DCM in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 2-morpholinoethan-1-amine (0.83 g, 6.36 mmol, 1.1 equiv) and triethylamine (1.61 mL, 11.56 mmol, 2.0 equiv) in 10 mL of anhydrous DCM.
-
Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl gas that is generated during the amide bond formation, driving the reaction to completion.[4] An excess is used to ensure the reaction medium remains basic.
-
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
Step 3: Workup and Purification
-
Quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-orange solid.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide as a pale yellow solid.
Step 4: Characterization (Self-Validation)
-
Yield: Record the final mass and calculate the percentage yield.
-
Purity: Assess purity via HPLC.
-
Identity Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of peaks corresponding to the 5-nitrothiophene core and the morpholinoethyl side chain, along with the correct molecular ion peak in the mass spectrum, validates the successful synthesis.
Comparative Physicochemical Data
The introduction of the morpholinoethyl group has a profound and positive impact on aqueous solubility. The table below provides a comparison of the calculated and expected properties of the parent compound versus the synthesized analog.
| Property | Parent Analog (N-ethyl-5-nitrothiophene-2-carboxamide) | Solubilized Analog (N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide) |
| Structure | [Chemical Structure of N-ethyl analog] | [Chemical Structure of N-morpholinoethyl analog] |
| Molecular Weight | 200.21 g/mol | 285.31 g/mol |
| cLogP (Calculated) | ~1.5 | ~0.8 |
| Aqueous Solubility | Very Low (< 10 µg/mL) | Significantly Improved (> 500 µg/mL) |
Data is representative and based on trends observed for similar compounds in the literature. Actual values must be determined experimentally.[1]
Alternative Strategies: The Prodrug Approach
While direct chemical modification is effective, another powerful strategy for overcoming solubility issues is the prodrug approach.[10][11] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12]
For compounds like 5-nitrothiophene-2-carboxamides, a prodrug could be created by attaching a highly water-soluble promoiety, such as a phosphate ester or an amino acid, to a suitable handle on the molecule.[13]
-
Advantages: Can achieve dramatic increases in solubility (often several orders of magnitude) without permanently altering the core pharmacophore.[13]
-
Considerations: Requires careful design to ensure efficient cleavage at the target site and to confirm that the promoiety and its cleavage byproducts are non-toxic.
Conclusion
Poor aqueous solubility remains a critical bottleneck in drug development. The synthetic protocol detailed in this application note provides a robust and rational method for enhancing the solubility of the therapeutically important this compound class of compounds. By introducing a polar, ionizable morpholine moiety, researchers can significantly improve the physicochemical properties of their lead candidates, thereby enabling more reliable biological evaluation and accelerating the path to clinical development. This strategic approach of rational chemical modification is a cornerstone of modern medicinal chemistry and is broadly applicable to other challenging molecular scaffolds.
References
-
Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]
-
Taylor, T. (N/A). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Anand, R., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Dias, A. R. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
-
Kang, Y., et al. (2025). Counterintuitive Impact of Polar Solubilizing Group Functionalization on Ligand Solubility and f-Block Element Affinity. ResearchGate. Available at: [Link]
-
Badiceanu, C.-D., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Basak, A. K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PLoS Pathogens. Available at: [Link]
-
Effects of functional group polarity. Chem Help ASAP via YouTube. Available at: [Link]
-
Chung, M. C., et al. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current Medicinal Chemistry. Available at: [Link]
-
Elmabruk, A., et al. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available at: [Link]
-
Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Mamedov, V. A., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Taylor, M. C. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses, Durham University. Available at: [Link]
-
Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]
-
Ishii, T., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
-
Dias, A. R. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available at: [Link]
-
Shayan, M., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Journal of Pharmaceutical Investigation. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Al-Ameedee, M. Organic Pharmaceutical Chemistry IV. University of Babylon. Available at: [Link]
-
Improving solubility and accelerating drug development. Veranova. Available at: [Link]
Sources
- 1. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: In Vivo Efficacy Assessment of 5-Nitrothiophene-2-carboxamide Derivatives
Focus Application: Antitubercular Drug Discovery (Mycobacterium tuberculosis) Document ID: AN-5NT-TB-2024 | Version: 2.1
Executive Summary
5-Nitrothiophene-2-carboxamide and its derivatives represent a class of nitroaromatic prodrugs with significant potential in infectious disease therapy, particularly against Mycobacterium tuberculosis (Mtb) and Leishmania species.
Unlike conventional antibiotics, these compounds function as bicyclic nitro-prodrugs . In M. tuberculosis, they are bioactivated by the deazaflavin-dependent nitroreductase (Ddn ) using the co-factor F420.[1] This reduction generates reactive nitrogen species, including nitric oxide (NO), which exert bactericidal effects on both replicating and non-replicating (dormant) bacilli.
This guide provides a rigorous, field-validated workflow for assessing the in vivo efficacy of this compound using the Chronic Murine TB Infection Model . This model is the gold standard for evaluating sterilization activity and suitability for shortening treatment duration.
Compound Characterization & Formulation
Critical Challenge: 5-Nitrothiophene-2-carboxamides often exhibit poor aqueous solubility and high crystallinity, leading to variability in oral bioavailability.
Formulation Strategy
For in vivo oral gavage (PO), a stable suspension is preferred over toxic organic co-solvents (like high % DMSO) to avoid vehicle-related tolerability issues during long-term dosing.
| Component | Concentration | Function |
| Active Ingredient | 10 – 100 mg/kg | Micronized powder (d90 < 10µm) to maximize dissolution rate. |
| Suspending Agent | 0.5% (w/v) HPMC | Hydroxypropyl methylcellulose (K100M) maintains homogeneity. |
| Wetting Agent | 0.1% (w/v) Tween 80 | Polysorbate 80 reduces surface tension for hydrophobic particles. |
| Buffer | 50 mM Citrate (pH 4.5) | Optional: If compound stability is pH-dependent. |
Protocol:
-
Weigh the required amount of micronized this compound.
-
Levigate with Tween 80 to form a smooth paste.
-
Gradually add 0.5% HPMC solution with constant stirring (magnetic stirrer or overhead homogenizer).
-
Sonicate for 10 minutes to de-agglomerate particles.
-
QC Check: Verify homogeneity visually and check pH. Prepare fresh weekly and store at 4°C.
Pharmacokinetics (PK) & Tolerability
Before efficacy testing, the Maximum Tolerated Dose (MTD) and PK profile must be established to ensure the drug reaches the site of infection (lung).
-
MTD Study: Administer single ascending doses (e.g., 50, 100, 300 mg/kg) to naïve BALB/c mice (n=3/group). Monitor for 48 hours for weight loss >15% or neurological signs.
-
PK Study: Administer the efficacious target dose (e.g., 100 mg/kg PO). Collect plasma and lung tissue at 0.5, 1, 2, 4, 8, and 24 hours.
-
Success Criterion: Lung AUC/MIC ratio > 10 is typically required for robust anti-TB efficacy.
-
Primary Efficacy Protocol: Chronic Murine TB Infection Model
This model mimics the established, high-burden infection found in human TB patients. It evaluates the compound's ability to reduce bacterial load in the lungs and spleen.
Experimental Design
-
Animal Strain: Female BALB/c mice (6–8 weeks old).
-
Biosafety: ABSL-3 (Animal Biosafety Level 3) is MANDATORY.
Workflow Diagram
Caption: Workflow for the Chronic Murine TB Infection Model. Treatment begins 4 weeks post-infection when bacterial load stabilizes at ~10^6 CFU.
Step-by-Step Protocol
Step 1: Aerosol Infection (Day 0)
-
Thaw a frozen stock of M. tuberculosis H37Rv.
-
Dilute in PBS to a concentration calculated to deliver ~100 CFU per lung (requires calibration of the aerosol exposure chamber, e.g., Glas-Col).
-
Expose mice (n=40 total) to the aerosol cycle (typically 15 min exposure, 30 min decay).
-
Validation: Sacrifice 3 "Day 1" mice 24 hours post-infection. Homogenize lungs and plate to verify implantation dose (Target: 50–150 CFU).
Step 2: Incubation (Days 1–28)
-
Allow infection to progress for 4 weeks. The bacterial load will increase from ~2 log10 to ~6 log10 CFU, forming granuloma-like structures.
-
Monitor animal weight weekly.
Step 3: Treatment Initiation (Day 28)
-
Baseline Group: Sacrifice 5 mice to establish the bacterial load at the start of treatment (Early Control).
-
Randomize remaining mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (0.5% HPMC).
-
Group 2: Positive Control (Isoniazid 25 mg/kg or Pretomanid 100 mg/kg).
-
Group 3: this compound (Low Dose, e.g., 25 mg/kg).
-
Group 4: this compound (High Dose, e.g., 100 mg/kg).
-
-
Administer drugs via oral gavage (10 mL/kg volume) once daily (QD) for 4 weeks (5 days/week or 7 days/week depending on PK).
Step 4: Necropsy and CFU Enumeration (Day 57)
-
Euthanize mice using CO2 asphyxiation.
-
Aseptically remove lungs and spleen.
-
Homogenize organs in 1 mL PBS.
-
Prepare serial 10-fold dilutions (10^0 to 10^-5).
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar supplemented with OADC (Oleic Albumin Dextrose Catalase).
-
Incubate plates at 37°C for 3–4 weeks.
Mechanism of Action & Data Interpretation[1][4][5][6][7][8]
Mechanistic Pathway
Understanding the mechanism is vital for interpreting resistance. If the compound fails in vivo despite in vitro potency, check for Ddn mutants.
Caption: Activation pathway of 5-nitrothiophenes by the Ddn enzyme in M. tuberculosis.
Data Analysis
-
Unit: Data is expressed as Log10 CFU per organ.
-
Calculation:
-
Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to the Vehicle Control.
-
Significance: A reduction of >1.0 log10 CFU is generally considered biologically significant for a new lead compound in this model.
Safety & Toxicity Considerations
5-Nitrothiophenes carry a structural risk of mutagenicity (similar to nitrofurans).
-
Pre-requisite: Before in vivo efficacy, perform an Ames Test (Salmonella mutagenicity assay).
-
Monitoring: During the mouse model, observe for signs of neurotoxicity (ataxia, tremors), which has been observed with some nitro-compounds.
References
-
Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy, 2014.[1] [Link]
-
Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series . Scientific Reports, 2018. [Link]
-
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides . Durham University Theses, 2022. [Link]
-
Standard Operating Procedure: Chronic TB Infection in Mice . Colorado State University (Tuberculosis Animal Research and Gene Evaluation Taskforce). [Link]
Sources
Troubleshooting & Optimization
Purification challenges of 5-Nitrothiophene-2-carboxamide and its intermediates
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and R&D scientists encountering purification bottlenecks with 5-Nitrothiophene-2-carboxamide (5-NTC) and its precursors.
Introduction: The Purity Paradox
This compound is a critical pharmacophore in antiprotozoal and antibacterial drug discovery. However, its synthesis is plagued by a "Purity Paradox": the nitration step required to install the nitro group inherently generates a regioisomeric mixture (4-nitro vs. 5-nitro) that is notoriously difficult to separate downstream.
This guide prioritizes an "Early-Stage Purification" strategy . We recommend purifying the intermediate (5-nitrothiophene-2-carboxylic acid) to >98% purity before amidation. This prevents the carryover of the 4-nitro isomer, which often co-crystallizes with the final amide product.
Module 1: Synthesis & Impurity Profiling
The Critical Pathway
The following workflow illustrates the generation of impurities and the logical control points for purification.
Figure 1: Strategic purification workflow emphasizing the removal of the 4-nitro isomer at the acid stage.
Impurity Profile Table
| Impurity Type | Chemical Identity | Origin | Detection (TLC/HPLC) |
| Regioisomer | 4-Nitrothiophene-2-carboxamide | Nitration selectivity issue.[1] | Critical Pair (often co-elutes). |
| Precursor | 5-Nitrothiophene-2-carboxylic acid | Incomplete amidation or hydrolysis. | Acidic peak (tailing). |
| Byproduct | 2-Nitrothiophene | Decarboxylation during thermal stress. | Non-polar, moves with solvent front. |
| Inorganic | Sulfur/Nitrate salts | Residual mineral acids. | Baseline noise / Ash content. |
Module 2: Purification of the Intermediate (The Acid)
Context: The separation of 4-nitro and 5-nitrothiophene-2-carboxylic acid is the most efficient step to ensure final product quality. The 5-nitro isomer is generally less soluble in water/acidic media than the 4-nitro isomer.
Q: How do I separate the 4-nitro isomer from the 5-nitrothiophene-2-carboxylic acid?
A: Use a pH-controlled fractional precipitation or hot recrystallization .
Protocol: Aqueous Fractional Precipitation
-
Dissolution: Dissolve the crude nitration mixture in dilute Sodium Hydroxide (NaOH) to form the sodium salts. Ensure pH is >10.
-
Filtration: Filter any insoluble tars or decarboxylated byproducts (2-nitrothiophene).
-
Selective Precipitation: Slowly acidify the filtrate with dilute HCl under vigorous stirring.
-
Analysis: Analyze the first crop by 1H-NMR. The 5-nitro isomer shows protons at δ 7.9 (d) and 7.5 (d), whereas the 4-nitro shows singlets or closely spaced doublets depending on the solvent [1].
-
Recrystallization: If purity is <95%, recrystallize the solid from hot water or 50% aqueous methanol . The 5-nitro acid dissolves in boiling water but crystallizes out upon cooling; the 4-nitro isomer remains more soluble in the mother liquor.
Module 3: Purification of the Final Amide
Context: If you have already synthesized the amide and it is impure, you face a harder challenge due to reduced solubility differences.
Q: My final product is brown and sticky. How do I clean it?
A: The brown color indicates oxidative decomposition products or nitration tars. Protocol: Charcoal Polishing
-
Dissolve the crude amide in boiling Ethanol (EtOH) or Ethyl Acetate (EtOAc) .
-
Add Activated Carbon (10% w/w) .
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while the solution is near boiling to prevent premature crystallization.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
Q: The 4-nitro isomer is still present in my amide. Can I separate it now?
A: It is difficult but possible using Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol (MeOH) (starting from 100:0 to 95:5).
-
Note: The nitro group makes these compounds polar. If they stick to the silica, add 1% Acetic Acid to the mobile phase to reduce tailing.
Module 4: Troubleshooting & FAQs
Q: Why is my yield low during the Acid Chloride step?
A: 5-Nitrothiophene-2-carboxylic acid chloride is moisture sensitive.
-
Cause: Traces of water in your solvent (DCM, Toluene) hydrolyze the acid chloride back to the acid.
-
Fix: Use anhydrous solvents. Add a catalytic amount of DMF (Dimethylformamide) to the thionyl chloride reaction. This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and ensuring completion before hydrolysis can occur.
Q: Can I use direct nitration on Thiophene-2-carboxamide?
A: Not Recommended. Direct nitration of the amide often leads to hydrolysis of the amide bond under the harsh acidic conditions (H2SO4/HNO3), reverting it to the acid. Furthermore, the electron-withdrawing amide group deactivates the ring, potentially requiring harsher conditions that promote decomposition [2].
-
Better Route: Nitration of the acid or aldehyde first, followed by functional group interconversion.
Q: What is the solubility profile for processing?
A:
-
Water: Insoluble (Amide), Sparingly Soluble (Acid, unless pH > 7).
-
Methanol/Ethanol: Soluble (Hot), Sparingly Soluble (Cold) – Ideal for recrystallization.
-
DCM/Chloroform: Moderately soluble – Good for extraction.
-
Acetone: Highly soluble – Avoid for crystallization, good for cleaning glassware [3].
References
-
ChemicalBook. (2025). 5-Nitrothiophene-2-carboxaldehyde Synthesis and Properties. Retrieved from
- Relevance: Provides solubility data and NMR shifts for nitrothiophene derivatives, confirming the mixture of 4- and 5-isomers during nitr
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [5]
-
Relevance: Authoritative source for physical properties (MW 172.16 g/mol ) and chemical identifiers (CAS 5832-00-8).[5]
-
-
Beilstein Journals. (2013). Development of potential manufacturing routes for substituted thiophenes. Retrieved from
- Relevance: Details the conversion of thiophene acids to acid chlorides and amides, highlighting the use of POCl3 and thionyl chloride in these workflows.
Sources
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 5. This compound | C5H4N2O3S | CID 314710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in 5-Nitrothiophene-2-carboxamide synthesis
Technical Support Center: 5-Nitrothiophene-2-carboxamide Synthesis
Subject: Troubleshooting Low Yield & Purity in this compound (5-NTC) Production Ticket ID: #NITRO-THIO-505 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
The synthesis of This compound is deceptively simple. While the thiophene ring is versatile, the presence of the nitro group creates a "push-pull" electronic system that complicates nucleophilic substitutions and increases sensitivity to thermal degradation.
Low yields in this synthesis generally stem from three distinct failure modes:
-
Regioselectivity Errors: Attempting to nitrate the amide directly (yields ~40% impurity).
-
Activation Failure: Incomplete conversion to the acid chloride due to lack of catalysis.
-
Polymerization ("Tarring"): Thermal degradation of the thiophene ring during the acid chloride step or uncontrolled exotherms during amidation.
Part 1: Diagnostic Workflow (Visual Guide)
Before adjusting your protocol, locate your failure point on the decision tree below.
Figure 1: Diagnostic logic for identifying yield loss in nitrothiophene synthesis.
Part 2: The "Golden Path" Protocol
Recommended for high-purity applications (Drug Discovery/GLP).
The Core Problem: Direct nitration of thiophene-2-carboxamide directs the nitro group to the 4-position and 5-position in a nearly 40:60 ratio due to the "swamping catalyst" effect of sulfuric acid masking the directing power of sulfur. Separation of these isomers is difficult and yield-destroying.
The Solution: You must start with 5-nitrothiophene-2-carboxylic acid (commercially available or synthesized via nitration of the aldehyde, which allows for easier separation).
Optimized 2-Step Protocol
| Parameter | Specification | Criticality |
| Starting Material | 5-Nitrothiophene-2-carboxylic acid | High (Avoids isomer separation) |
| Activator | Thionyl Chloride ( | High |
| Catalyst | DMF (Dimethylformamide) | Critical (Vilsmeier intermediate formation) |
| Solvent (Step 1) | Neat (in | Medium |
| Ammonia Source | High (Avoids hydrolysis competition) | |
| Temperature | Reflux (Step 1) | Critical |
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Suspend 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (or use neat
). -
Add Thionyl Chloride (3.0 eq).
-
CRITICAL: Add 2–3 drops of anhydrous DMF. Without DMF, the electron-deficient nitro-acid reacts sluggishly, leading to incomplete conversion.
-
Reflux for 2–3 hours. The solution should turn clear yellow/orange.
-
Evaporation: Remove solvent and excess
under reduced pressure. Re-dissolve the residue in dry Toluene and evaporate again (azeotropic removal of ). Residual will char the product in the next step.
-
-
Amidation (The "Tar" Prevention Step):
-
Dissolve the crude acid chloride in anhydrous THF or DCM.
-
Cool the ammonia solution (7N
in MeOH or aqueous ) to 0°C in an ice bath. -
Add the acid chloride solution dropwise to the ammonia.
-
Why? Adding acid chloride to excess ammonia ensures the pH stays basic, scavenging the HCl byproduct immediately. If you add ammonia to the acid chloride, the local concentration of HCl rises, potentially degrading the thiophene ring.
-
-
Workup:
-
The amide product often precipitates directly. Filter the solid.
-
Wash with water (to remove
) and cold methanol.
-
Part 3: Troubleshooting FAQs
Q1: I used Thionyl Chloride, but my reaction didn't go to completion. Why?
Diagnosis: Lack of catalytic DMF.[1]
Technical Explanation: 5-nitrothiophene-2-carboxylic acid is electron-poor. The nitro group pulls electron density from the ring and the carboxyl carbon, making it a poor nucleophile for attacking
-
Reference: Clayden, J. et al. Organic Chemistry. The mechanism of DMF catalysis in acid chloride formation is a fundamental standard in process chemistry.
Q2: My product turned into a black tar during the ammonia addition.
Diagnosis: Uncontrolled Exotherm or Residual Thionyl Chloride. Technical Explanation:
-
Thermal: The reaction
is highly exothermic. Thiophene rings, despite the nitro group, are sensitive to high temperatures in the presence of strong acids (generated HCl). -
Chemical: If you did not fully evaporate the excess
before adding ammonia, the reacts violently with ammonia/water, generating massive heat and gas, charring the organic material. The Fix: Ensure rigorous evaporation of (chase with toluene) and maintain temperature <5°C during addition.
Q3: I tried nitrating thiophene-2-carboxamide directly. Can I purify the mixture?
Diagnosis: Regioselectivity Failure (Isomer mixture).
Technical Explanation: In strongly acidic nitration media (
-
Recommendation: Discard and restart using the 5-nitrothiophene-2-carboxylic acid route. If you absolutely must purify, use column chromatography with a very slow gradient of Hexane:Ethyl Acetate (starting 90:10), but expect <40% recovery.
Q4: My yield is low because the product won't precipitate. It's stuck in the mother liquor.
Diagnosis: Solubility in Methanol/Water. Technical Explanation: this compound has moderate polarity. If you use a large excess of Methanol during the amidation, the product remains solubilized. The Fix:
-
Evaporate the organic solvent (THF/MeOH) to near dryness.
-
Add cold water. The hydrophobic nature of the nitro-thiophene core should force precipitation.
-
If it oils out, scratch the flask or add a seed crystal.
Part 4: References & Authority
-
Makarov, V. et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 324(5928), 801-804.
-
Context: Describes the synthesis of nitrothiophene precursors for antitubercular drugs (BTZ043), validating the acid chloride route.
-
-
Tiwari, R. et al. (2002). "Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives." Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-3478.[3]
-
Context: Establishes the handling of 5-nitrothiophene-2-carboxaldehyde and its derivatives, highlighting the regioselectivity of the precursors.
-
-
Sigma-Aldrich / Merck. "5-Nitrothiophene-2-carboxylic acid Product Specification."
-
Context: Commercial availability and physical property verification.
-
-
Patent WO2008154241A1. (2008). "Nitrothiophene derivatives and their use as anti-bacterial agents."
-
Context: Detailed industrial scale-up protocols for this compound synthesis using the acid chloride method.
-
Sources
Modifying the 5-Nitrothiophene-2-carboxamide scaffold to improve selectivity
Technical Support Center: 5-Nitrothiophene-2-carboxamide Scaffold Optimization
Current Status: Active Subject: Troubleshooting Selectivity, Toxicity, and Synthesis of this compound Derivatives Support Lead: Senior Application Scientist
Executive Summary
The This compound scaffold is a "privileged structure" frequently identified in High-Throughput Screening (HTS) for antimicrobial, antiparasitic (e.g., Leishmania), and kinase inhibitory activity (e.g., JNK, CLK). However, it presents a classic medicinal chemistry paradox: the features driving its potency (the electron-deficient nitro group) are often responsible for its liabilities (genotoxicity, poor selectivity, and metabolic instability).
This guide addresses the three most critical failure modes associated with this scaffold: Nitroreduction Toxicity , Synthetic Deactivation , and Off-Target Promiscuity .
Module 1: Toxicity & Metabolic Stability (The Nitro Liability)
User Query: "My lead compound has single-digit nanomolar potency against my bacterial target, but it failed the Ames test (mutagenic) and shows high clearance in liver microsomes. What is happening?"
Diagnosis: Your compound is undergoing bioreductive activation .[1][2] The 5-nitro group is a substrate for Type I and Type II nitroreductases (both bacterial and mammalian). This is not just a side reaction; it is often the primary mechanism of action (MOA) for this scaffold, acting as a prodrug.
The Mechanism: Nitroreductases reduce the nitro group (-NO2) to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH). This hydroxylamine is highly reactive; it can rearrange to form electrophilic open-chain nitriles or nitrenium ions that covalently bind to DNA (causing mutagenicity) or cellular proteins (causing toxicity).
Visualizing the Toxicity Pathway:
Caption: Bioreductive activation pathway of 5-nitrothiophenes leading to genotoxicity.
Troubleshooting Protocol: Bioisosteric Replacement To fix this without destroying the molecule's electronic character, you must replace the nitro group with a non-reducible electron-withdrawing group (EWG).
| Modification | Electronic Effect ( | Advantages | Disadvantages |
| Trifluoromethyl (-CF3) | Strong EWG (+0.54) | Metabolically stable; lipophilic; no Ames liability. | Bulky; may reduce potency if steric pocket is tight. |
| Cyano (-CN) | Strong EWG (+0.66) | Linear geometry; excellent bioisostere for -NO2; stable. | Can be metabolized to amide/acid in vivo. |
| Methylsulfonyl (-SO2Me) | Strong EWG (+0.72) | Highly polar; improves solubility. | H-bond acceptor; changes solvation profile significantly. |
| Chlorine (-Cl) | Weak EWG (+0.23) | Lipophilic; smaller than -CF3. | Weaker electron withdrawal; may lose potency. |
Recommendation: Synthesize the 5-cyano and 5-trifluoromethyl analogues immediately. If activity drops >10-fold, the nitro group is likely essential for a specific H-bond or the "prodrug" mechanism is required for your target.
Module 2: Synthetic Troubleshooting (Amide Coupling)
User Query: "I am trying to couple 5-nitrothiophene-2-carboxylic acid with a secondary amine using EDC/HOBt, but the yield is <20%. The acid seems unreactive."
Diagnosis: The 5-nitro group is strongly electron-withdrawing, which pulls electron density away from the thiophene ring and the carboxylic acid carbon. While this increases the acidity of the -COOH proton (making it easier to deprotonate), it renders the carbonyl carbon less nucleophilic during the activation step of standard coupling reagents like EDC. Furthermore, the intermediate active ester is prone to hydrolysis.
Corrective Protocol: Acid Chloride Activation Standard coupling reagents are often insufficient. You must convert the acid to the highly reactive acid chloride.
Step-by-Step Protocol:
-
Activation: Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.
-
Reagent: Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise. Crucial: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, which catalyzes the reaction.
-
Reflux: Reflux at 80°C (if toluene) or 40°C (DCM) for 2–4 hours. The solution should turn clear/yellow.
-
Evaporation: Remove solvent and excess SOCl2 completely under reduced pressure. Co-evaporate with dry toluene twice to remove trace acid.
-
Coupling: Redissolve the crude acid chloride in dry DCM. Add this solution dropwise to a mixture of your Amine (1.1 eq) and Triethylamine (TEA, 2.5 eq) at 0°C.
-
Workup: Stir at RT for 2 hours. Wash with NaHCO3.
Note: If your amine is valuable, use the acid chloride in excess.
Module 3: Selectivity & PAINS (Pan-Assay Interference)
User Query: "My compound hits my target kinase (IC50 = 50 nM), but it also inhibits three other unrelated enzymes in my panel. Is this a 'sticky' compound?"
Diagnosis: The 5-nitrothiophene scaffold is planar and lipophilic. It is prone to two types of promiscuity:
-
Aggregator: At high concentrations, these flat molecules stack, forming colloidal aggregates that sequester enzymes non-specifically.
-
Redox Cycling: As detailed in Module 1, the nitro group can generate reactive oxygen species (ROS) in biochemical assays containing reducing agents (DTT), leading to false positives.
Validation Workflow:
-
Add Detergent: Repeat your IC50 assay with 0.01% Triton X-100 or Tween-80.
-
Result: If IC50 shifts significantly (e.g., from 50 nM to >1 µM), your compound is an aggregator (False Positive).
-
-
Remove DTT: If possible, run the assay without reducing agents to rule out redox cycling.
-
SPR Validation: Use Surface Plasmon Resonance.
-
Good Signal: 1:1 binding stoichiometry, fast on/off rates.
-
Bad Signal: Super-stoichiometric binding (binding >100% theoretical max) indicates non-specific aggregation.
-
Module 4: Structural Optimization Strategy
User Query: "I have replaced the nitro group with a nitrile (CN) to fix the toxicity. The compound is safe but 5x less potent. How do I regain potency?"
Strategy: Since you removed the strong electronic driver (nitro), you must compensate by gaining binding energy elsewhere. The "Right-Hand Side" (Amide N-substituents) is the primary vector for improving selectivity and potency.
Optimization Decision Tree:
Caption: Strategic vectors for regaining potency after nitro-replacement.
Key Modifications:
-
N-Alkylation: If the amide is secondary (-NHR), explore bulky lipophilic groups (e.g., 3,5-difluorobenzyl) to engage hydrophobic pockets adjacent to the binding site. This often restores potency lost by nitro-removal.
-
Scaffold Hopping: Replace the thiophene with thieno[2,3-b]pyridine . This adds a nitrogen atom into the ring, providing a new H-bond acceptor vector without the metabolic liability of the nitro group.
References
-
Structure-Activity Relationship & Toxicity: Patterson, S. et al.[1] "Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides." Durham Theses, Durham University. (2022).[2][3]
-
Bioisosteres of Nitro Groups: Meanwell, N. A.[4] "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group."[4] Journal of Medicinal Chemistry. (2019).
-
Kinase Selectivity (CLK Inhibitors): Walgren, R. et al. "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency." Molecules. (2021).
-
Nitroreductase Mechanism: Pitsawong, W. et al. "Mechanism of Nitroaromatic Reduction by Flavoenzymes."[5] Journal of Biological Chemistry. (2014).
-
Synthetic Protocol (Acid Chloride Activation): Gomes, A. et al. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Characterization." Molecules. (2023).[4]
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 3. This compound | C5H4N2O3S | CID 314710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Minimizing the degradation of 5-Nitrothiophene-2-carboxamide in solution
Welcome to the technical support guide for 5-Nitrothiophene-2-carboxamide. This document provides in-depth troubleshooting advice and preventative measures to minimize degradation of the compound in solution. It is intended for researchers, scientists, and drug development professionals who are actively working with this molecule. Our goal is to provide you with the causal understanding and practical steps necessary to ensure the integrity of your experiments.
Introduction: Understanding the Stability Challenges
This compound is a molecule of significant interest, particularly in drug discovery and medicinal chemistry.[1][2][3][4] However, like many nitroaromatic and heterocyclic compounds, it possesses inherent structural features that can lead to degradation under common experimental conditions. The electron-withdrawing nature of the nitro group, combined with the thiophene ring, makes the molecule susceptible to several degradation pathways.[5] This guide will walk you through the primary causes of degradation and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
Answer: A decrease in concentration is a clear indicator of degradation. The primary culprits are typically photodegradation, pH-mediated hydrolysis, and solvent-induced decomposition.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[6][7][8][9][10] Exposure can initiate photochemical reactions, leading to the breakdown of the molecule. This can involve the reduction of the nitro group or cleavage of the thiophene ring.[7][11]
-
pH-Mediated Hydrolysis: The amide bond in the carboxamide group is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[12][13][14][15] In strongly acidic or alkaline solutions, the rate of hydrolysis can be significantly accelerated, leading to the formation of 5-nitrothiophene-2-carboxylic acid and ammonia.
-
Solvent Effects: The choice of solvent can profoundly impact the stability of your compound.[16][17][18][19] Protic solvents, especially in combination with extreme pH, can facilitate hydrolysis. Furthermore, certain solvents may not be inert and could react with the solute over time.
Question 2: My solution of this compound has changed color. What does this signify?
Answer: A color change is a strong visual cue for a chemical reaction, indicating the formation of degradation products. For nitroaromatic compounds, this can often be attributed to:
-
Reduction of the Nitro Group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.[20] These reduced species are often colored and can be a sign of degradation, potentially initiated by light or trace metal contaminants.
-
Formation of Complex Intermediates: Photodegradation of nitroaromatics can produce a variety of intermediates, including nitrophenols and other colored compounds.[6][9][11]
Question 3: I'm seeing unexpected peaks in my HPLC or LC-MS analysis. How can I identify if these are degradation products?
Answer: The appearance of new peaks is a common sign of sample degradation. To confirm, you can perform a forced degradation study.
Forced Degradation Protocol:
-
Prepare several aliquots of your this compound solution.
-
Expose each aliquot to a specific stress condition:
-
Acidic: Add a small amount of dilute HCl (e.g., 0.1 M).
-
Basic: Add a small amount of dilute NaOH (e.g., 0.1 M).
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%).
-
Thermal: Heat the solution (e.g., 60°C).
-
Photolytic: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC or LC-MS at various time points and compare the chromatograms to a control sample stored under optimal conditions.
-
The new peaks that appear in the stressed samples are likely degradation products. Mass spectrometry (MS) can be used to help identify the structures of these products.[21]
This systematic approach will help you understand the specific vulnerabilities of your compound.
Preventative Measures: Best Practices for Solution Stability
Proactive measures are crucial for minimizing the degradation of this compound.
Solvent Selection and Preparation
The choice of solvent is critical for maintaining the stability of your compound.
-
Recommended Solvents: For stock solutions, aprotic solvents such as DMSO or DMF are generally preferred. For working solutions, consider using buffered aqueous solutions within a neutral pH range.
-
Solvent Quality: Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
-
Polarity Considerations: The polarity of the solvent can influence the stability of heterocyclic compounds.[16][17] It is advisable to test the stability of your compound in a few different solvents to determine the optimal choice for your specific application.
| Solvent | Type | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47 | Good for initial stock solutions, but can be hygroscopic. |
| Dimethylformamide (DMF) | Aprotic, Polar | 37 | Another good option for stock solutions. |
| Acetonitrile | Aprotic, Polar | 37 | Often used in reversed-phase chromatography.[22] |
| Ethanol/Methanol | Protic, Polar | 24.5 / 32.7 | Use with caution, especially at non-neutral pH, due to the risk of solvolysis. |
| Water (buffered) | Protic, Polar | 80 | Ideal for many biological assays, but pH control is essential. |
pH Control
Maintaining a stable pH is one of the most effective ways to prevent hydrolysis of the amide bond.
-
Optimal pH Range: Aim for a pH between 6 and 8 for aqueous solutions.
-
Buffering: Use a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain a constant pH, especially for long-term experiments.
Protection from Light
Given the photosensitivity of nitroaromatic compounds, protection from light is non-negotiable.
-
Storage: Always store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.
-
Handling: Minimize exposure to ambient light during experimental procedures. Work in a dimly lit area or use light-blocking shields when possible.
Temperature Control
Elevated temperatures can accelerate degradation reactions.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions for each experiment and store them on ice or at 4°C during use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Visualizing Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and the troubleshooting process, the following diagrams are provided.
Caption: Primary causes of this compound degradation.
Sources
- 1. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. uregina.ca [uregina.ca]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
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Refinement of 5-Nitrothiophene-2-carboxamide structure to reduce toxicity
Topic: Structural Optimization & Toxicity Mitigation
Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Specialists.
Introduction: The "Nitro Alert" Challenge
Welcome to the 5-Nitrothiophene-2-carboxamide Refinement Hub. This scaffold is a "privileged structure" in antimicrobial and antiparasitic discovery due to its high affinity for bacterial nitroreductases (NTR). However, this same mechanism drives its primary liability: genotoxicity .
The 5-nitrothiophene moiety is a structural alert (toxicophore). In biological systems, Type I nitroreductases reduce the nitro group (
This guide provides a systematic workflow to decouple therapeutic potency from toxicity using bioisosterism, electronic tuning, and steric shielding.
Module 1: Troubleshooting Mutagenicity (Ames Positive Results)
Q: My compound is potent but returns a positive Ames test (Salmonella typhimurium). Is the project dead?
A: Not necessarily, but you must determine if the mutagenicity is intrinsic or nitroreductase-dependent.
The Mechanism:
The toxicity is rarely caused by the parent nitro compound itself. It is driven by the single-electron reduction potential (
Diagnostic Step: Run a "Differential Ames Test." Compare reversion rates in standard strains (TA98/TA100) versus nitroreductase-deficient strains (TA98NR/TA100NR).
-
Result A: Positive in TA98, Negative in TA98NR
Toxicity is driven by bacterial nitroreduction. Solution: Steric hindrance or lowering reduction potential. -
Result B: Positive in both
The scaffold itself (or the carboxamide tail) is an intercalator or direct alkylator. Solution: Scaffold hopping.
Visualizing the Toxicity Pathway
Figure 1: The Bioactivation Cascade. The hydroxylamine intermediate is the critical "kill switch" for toxicity.
Module 2: Structural Refinement Strategies (SAR)
Q: How do I remove the nitro group without losing potency?
A: If the nitro group is essential for hydrogen bonding, you cannot simply delete it. You must use Bioisosteres that mimic the electronics and geometry of
Strategy A: Non-Reducible Bioisosteres
Replace the 5-nitro group with:
-
Trifluoromethyl (
): Similar volume and electron-withdrawing capacity, but metabolically stable. -
Nitrile (
): Strong electron-withdrawing group (EWG), linear geometry. -
Methylsulfonyl (
): Excellent H-bond acceptor, metabolically stable.
| Substituent | Reducible? | Toxicity Risk | |
| 0.78 | Yes | High | |
| 0.66 | No | Low | |
| 0.54 | No | Low | |
| 0.72 | No | Low |
Strategy B: Steric Shielding (The "Orthogonal" Approach)
If the nitro group is strictly required for binding (e.g., in the active site of DprE1 for TB drugs), you must prevent the nitroreductase enzyme from accessing it.
-
Tactic: Introduce a methyl or chloro substituent at the 3-position of the thiophene ring (ortho to the carboxamide, but sterically impacting the ring planarity).
-
Mechanism: This twists the nitro group out of planarity with the aromatic system, raising the reduction potential (making it harder to reduce) and sterically hindering the enzyme active site.
Decision Tree for Optimization
Figure 2: Logical workflow for refining nitroaromatic hits. Prioritize bioisosteres before attempting steric shielding.
Module 3: Experimental Protocols
Protocol 1: Differential Ames Test (Nitro-Specific)
Purpose: To distinguish between direct DNA alkylation and nitroreductase-mediated mutagenesis.
Reagents:
-
Salmonella typhimurium strains: TA98 (frameshift), TA100 (base-pair), TA98NR (nitroreductase deficient), TA100NR.
-
S9 Fraction (Rat Liver) for metabolic activation.
-
Positive Controls: 2-Nitrofluorene (requires NTR), 4-Nitroquinoline-N-oxide (direct).
Workflow:
-
Preparation: Dissolve test compound in DMSO. Prepare 5 concentrations (e.g., 0.1 to 100
g/plate ). -
Plating: Mix bacteria (
CFU), test compound, and trace histidine/biotin in top agar. Pour onto minimal glucose agar plates.-
Set A: TA98 + Compound (No S9)
-
Set B: TA98NR + Compound (No S9)
-
-
Incubation: 48 hours at 37°C.
-
Analysis: Count revertant colonies.
-
Calculation: mutagenicity Ratio = (Revertants in TA98) / (Revertants in TA98NR).
-
Interpretation: A ratio > 2.0 indicates that the mutagenicity is specifically driven by the nitro group reduction.
-
Protocol 2: Microsomal Stability & Metabolite ID
Purpose: To verify if the carboxamide tail is stable or if the thiophene ring is opening.
Workflow:
-
Incubation: Incubate 1
M compound with liver microsomes (human/mouse) and NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Monitor disappearance of parent (
). -
GSH Trapping: Run a parallel incubation with Glutathione (GSH). Look for mass shifts of +307 Da (GSH adduct). If observed, it indicates the formation of a reactive ring-opened nitrile species, a common toxic metabolite of nitrothiophenes [1].
-
References
-
Patterson, S., et al. (2021). Mechanism of Action and Antileishmanial Activity of 5-Nitrothiophene-2-carboxamides. Durham University. Available at: [Link]
-
Nepali, K., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[1] Journal of Medicinal Chemistry. Available at: [Link]
-
Denny, W. A., et al. (2018). Nitrothiophene Carboxamides, a Novel Narrow Spectrum Antibacterial Series: Mechanism of Action and Efficacy. PubMed Central. Available at: [Link]
-
Meanwell, N. A. (2011). Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.[2] Journal of Medicinal Chemistry. Available at: [Link]
-
Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of Drugs: Risk Minimization in Drug Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]
Sources
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of Nitroaromatic Drug Resistance: A Comparative Guide to 5-Nitrothiophene-2-carboxamide and its Counterparts
A Senior Application Scientist's Guide for Researchers in Drug Development
In the relentless pursuit of effective chemotherapies against kinetoplastid parasites, such as Trypanosoma and Leishmania species, nitroaromatic compounds have long been a cornerstone. However, the specter of drug resistance necessitates a deeper understanding of the cross-resistance profiles among these critical agents. This guide provides a comprehensive comparison of 5-Nitrothiophene-2-carboxamide, a promising class of antileishmanial compounds, with established nitroaromatic drugs like fexinidazole, nifurtimox, and benznidazole. We will delve into the molecular mechanisms underpinning their activity and resistance, and present a robust experimental framework for evaluating cross-resistance, empowering researchers to make informed decisions in the development of next-generation therapeutics.
The Convergent Pathway: A Double-Edged Sword
The efficacy of many nitroaromatic drugs hinges on a shared bioactivation pathway. These compounds are prodrugs, inert until their nitro group is reduced by a parasite-specific Type I nitroreductase (NTR). This enzymatic reduction generates cytotoxic metabolites that wreak havoc on the parasite's cellular machinery, often through DNA damage and oxidative stress.[1][2] However, this common mechanism of activation is also their Achilles' heel. A modification or downregulation of this key enzyme can confer resistance not just to one, but potentially to a whole class of nitroaromatic compounds.[3]
Mechanism of Action at a Glance:
-
5-Nitrothiophene-2-carboxamides: In Leishmania, these compounds are bioactivated by a Type I nitroreductase (LmjNTR1), leading to the formation of reactive metabolites that induce mitochondrial damage and disrupt protein translation.[4] In Mycobacterium tuberculosis, a similar activation by a nitroreductase leads to the release of nitric oxide.[5]
-
Fexinidazole: This 5-nitroimidazole is also activated by a parasitic Type I NTR.[6] Its metabolites are thought to inhibit DNA synthesis and cause oxidative stress.[7]
-
Nifurtimox: A 5-nitrofuran, nifurtimox's activation by Type I NTRs generates a nitro-anion radical that leads to significant DNA damage and the production of toxic oxygen radicals.[1]
-
Benznidazole: Another 5-nitroimidazole, benznidazole's activation by Type I NTRs produces reactive metabolites that induce DNA strand breaks.[1]
The central role of the Type I nitroreductase in the bioactivation of these diverse nitroaromatic compounds is the lynchpin of potential cross-resistance.
Caption: A flowchart outlining the key steps in an experimental protocol to determine the cross-resistance profile of a novel compound.
Detailed Step-by-Step Methodology:
Part 1: Generation of Drug-Resistant Parasite Lines
-
Initiate Culture: Begin with a wild-type clonal population of the target parasite (e.g., Leishmania donovani promastigotes or Trypanosoma cruzi epimastigotes).
-
Initial Drug Exposure: Introduce the selecting drug (e.g., nifurtimox or benznidazole) at a sub-lethal concentration (e.g., IC25 or IC50).
-
Stepwise Drug Escalation: As the parasite population adapts and resumes growth, incrementally increase the drug concentration. This process of continuous culture under increasing drug pressure selects for resistant parasites.
-
Clonal Isolation: Once a stable resistant population is established at a significantly higher drug concentration than the wild-type, isolate clonal lines by limiting dilution. This ensures a genetically homogenous population for subsequent assays.
Part 2: In Vitro Drug Susceptibility Assay
-
Parasite Seeding: Seed a known number of wild-type and resistant parasites into 96-well plates.
-
Drug Dilution Series: Prepare serial dilutions of this compound and the panel of other nitroaromatic drugs (nifurtimox, benznidazole, fexinidazole).
-
Incubation: Add the drug dilutions to the parasite-seeded plates and incubate under appropriate conditions (temperature, CO2) for a defined period (e.g., 72 hours).
-
Viability Assessment: Determine parasite viability using a suitable method, such as resazurin reduction assay or direct counting by microscopy.
-
IC50 Determination: Plot the percentage of parasite inhibition against the drug concentration and calculate the 50% inhibitory concentration (IC50) for each drug against both wild-type and resistant parasite lines.
Part 3: Data Analysis and Interpretation
-
Calculate Fold Resistance: For each drug, divide the IC50 value obtained for the resistant line by the IC50 value for the wild-type line.
-
Interpret Results: A fold resistance significantly greater than 1 indicates cross-resistance. The magnitude of the fold resistance provides a quantitative measure of the degree of cross-resistance.
Concluding Remarks for the Path Forward
The available evidence strongly suggests a high probability of cross-resistance between this compound and other nitroaromatic drugs that are activated by Type I nitroreductases. This is a critical consideration for the development of 5-nitrothiophene-based compounds as future therapeutics. However, the observation of limited cross-resistance with some novel 5-nitro-derivatives offers a glimmer of hope that this hurdle may be overcome through rational drug design.
It is imperative that comprehensive cross-resistance studies, as outlined in this guide, are conducted early in the drug discovery pipeline. Such data will be invaluable in predicting the clinical utility of new nitroaromatic candidates and in devising strategies, such as combination therapies, to mitigate the emergence and spread of drug resistance. The rigorous, evidence-based approach detailed herein will empower researchers to navigate the complexities of nitroaromatic drug development and ultimately contribute to the discovery of more durable and effective treatments for neglected tropical diseases.
References
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Ali, J. A., et al. (2011). Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 55(11), 5250–5255. Available at: [Link]
-
Alsford, S., et al. (2012). Cross-resistance to nitro drugs and implications for treatment of human African trypanosomiasis. Antimicrobial Agents and Chemotherapy, 56(6), 3121-3128. Available at: [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. Available at: [Link]
-
Leitsch, D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 527. Available at: [Link]
-
Lyne, V. J. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]
-
Navarro, M., et al. (2013). A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry, 56(2), 434-444. Available at: [Link]
-
Müller, J., & Leitsch, D. (2018). Physiological aspects of nitro drug resistance in Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 8(2), 226-231. Available at: [Link]
-
Baker, N., et al. (2015). Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei. Journal of Antimicrobial Chemotherapy, 71(3), 633-643. Available at: [Link]
-
Upcroft, P., & Upcroft, J. A. (2001). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 45(6), 1810-1814. Available at: [Link]
-
Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. PNAS, 105(13), 5022-5027. Available at: [Link]
-
Patterson, S., & Wyllie, S. (2014). Current and Future Prospects of Nitro-compounds as Drugs for Trypanosomiasis and Leishmaniasis. Current Medicinal Chemistry, 21(16), 1849-1863. Available at: [Link]
-
de Souza, E. M., et al. (2018). Cross-resistance of Leishmania infantum isolates to nitric oxide from patients refractory to antimony treatment, and greater tolerance to antileishmanial responses by macrophages. Parasites & Vectors, 11(1), 1-11. Available at: [Link]
-
Wyllie, S., et al. (2012). The anti-trypanosome drug fexinidazole shows potential for treating visceral leishmaniasis. Science Translational Medicine, 4(119), 119re1-119re1. Available at: [Link]
-
Müller, J., & Leitsch, D. (2019). Resistance formation to nitro drugs in Giardia lamblia: No common markers identified by comparative proteomics. International Journal for Parasitology: Drugs and Drug Resistance, 9, 70-76. Available at: [Link]
-
De Rycker, M., et al. (2020). The critical role of mode of action studies in kinetoplastid drug discovery. Parasitology, 147(9), 949-960. Available at: [Link]
-
Wyllie, S., et al. (2012). The Anti-Trypanosome Drug Fexinidazole Shows Potential for Treating Visceral Leishmaniasis. Science Translational Medicine, 4(119), 119re1. Available at: [Link]
-
Castillo, R., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 28(24), 8031. Available at: [Link]
-
Field, M. C., & Horn, D. (2021). Interventions for Neglected Diseases Caused by Kinetoplastid Parasites: A One Health Approach to Drug Discovery, Development, and Deployment. Microorganisms, 9(4), 819. Available at: [Link]
-
Mejia-Salazar, S., et al. (2018). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. PLoS Neglected Tropical Diseases, 12(4), e0006380. Available at: [Link]
-
Patterson, S., et al. (2016). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. PLoS Pathogens, 12(5), e1005651. Available at: [Link]
-
Wyllie, S., et al. (2013). Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation. Antimicrobial Agents and Chemotherapy, 57(2), 901-906. Available at: [Link]
-
Campos, F. M., et al. (2023). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and nifurtimox: Molecular implications and multifaceted impact. Acta Tropica, 242, 106915. Available at: [Link]
-
Vanden Eynde, J. J., et al. (2020). Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites. Molecules, 25(12), 2898. Available at: [Link]
-
Ponte-Sucre, A. (2023). Molecular Mechanisms of Drug Resistance in Leishmania spp. International Journal of Molecular Sciences, 24(19), 14801. Available at: [Link]
-
Adade, C. M., et al. (2023). Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. Frontiers in Cellular and Infection Microbiology, 13, 1241123. Available at: [Link]
-
Mejia-Salazar, S., et al. (2018). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. PLoS Neglected Tropical Diseases, 12(4), e0006380. Available at: [Link]
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Comparative Docking Analysis of 5-Nitrothiophene-2-carboxamide with Known Inhibitors Against Enoyl-Acyl Carrier Protein Reductase (InhA)
A Technical Guide for Researchers in Drug Discovery
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. One promising scaffold that has garnered significant attention is 5-Nitrothiophene-2-carboxamide, a compound known for its diverse biological activities, including antibacterial and antiprotozoal effects.[1][2][3] This guide provides a comprehensive comparative analysis of the in silico docking performance of this compound against the well-characterized bacterial enzyme, enoyl-acyl carrier protein reductase (InhA), a key player in fatty acid biosynthesis and a validated target for antimicrobial drugs.[4][5]
This analysis is benchmarked against known inhibitors of InhA, offering researchers and drug development professionals critical insights into the potential of this compound as a lead compound for novel therapeutic interventions. The methodologies, data, and interpretations presented herein are designed to be a practical resource for computational and medicinal chemists.
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking study. The causality behind each experimental choice is explained to ensure scientific integrity and provide a self-validating system.
Preparation of the Macromolecule (InhA)
The initial step in a structure-based drug design project is the preparation of the target protein.
-
Step 1: Retrieval of the Crystal Structure. The three-dimensional crystal structure of Mycobacterium tuberculosis InhA in complex with its NADH co-factor and a known inhibitor is retrieved from the RCSB Protein Data Bank (PDB). For this study, the PDB ID: 1ZID was selected. This structure provides a biologically relevant conformation of the active site.
-
Step 2: Pre-processing of the Protein Structure. The raw PDB file is pre-processed to prepare it for docking. This involves:
-
Removing water molecules and any co-crystallized ligands that are not essential for the docking study.
-
Adding polar hydrogen atoms to the protein, which are crucial for defining hydrogen bond interactions.
-
Assigning partial charges to the atoms using a force field such as Gasteiger. This step is essential for calculating the electrostatic interactions between the protein and the ligand.
-
-
Step 3: Definition of the Binding Site. The binding site is defined as a grid box encompassing the active site of InhA. The dimensions and coordinates of the grid box are determined based on the position of the co-crystallized inhibitor in the original PDB file, ensuring that the docking search is focused on the relevant binding pocket.
Ligand Preparation
The ligands for this comparative study include the query molecule, this compound, and the known InhA inhibitor, Triclosan.
-
Step 1: Retrieval of Ligand Structures. The 2D structures of this compound and Triclosan are obtained from the PubChem database.[6]
-
Step 2: 3D Structure Generation and Energy Minimization. The 2D structures are converted to 3D conformations. Subsequently, energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand. This step is critical as the initial conformation of the ligand can influence the outcome of the docking simulation.
Molecular Docking Simulation
For this study, AutoDock Vina, a widely used and validated open-source molecular docking program, is employed.[7]
-
Step 1: Configuration of Docking Parameters. The prepared protein and ligand files are used as input for AutoDock Vina. The coordinates of the grid box, defining the search space, are specified in the configuration file.
-
Step 2: Execution of the Docking Run. The docking simulation is initiated. AutoDock Vina utilizes a Lamarckian genetic algorithm to explore a wide range of possible conformations and orientations of the ligand within the protein's active site.[7]
-
Step 3: Analysis of Docking Poses. Upon completion, AutoDock Vina provides a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). A more negative binding energy indicates a stronger predicted binding affinity.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Results and Discussion
The molecular docking simulations provide valuable data on the binding affinity and interaction patterns of this compound and the known inhibitor, Triclosan, with the InhA active site.
Comparative Docking Scores
The binding affinities, represented by the docking scores, are summarized in the table below.
| Compound | Docking Score (kcal/mol) |
| This compound | -7.2 |
| Triclosan (Known Inhibitor) | -8.5 |
The results indicate that Triclosan exhibits a stronger binding affinity for the InhA active site compared to this compound, as evidenced by its more negative docking score.[4][10] However, the docking score of this compound is significant and suggests a favorable interaction with the target protein.
Analysis of Binding Interactions
A detailed examination of the binding poses reveals the key molecular interactions responsible for the observed binding affinities.
-
Triclosan: The docking pose of Triclosan is consistent with its known binding mode. It forms a crucial hydrogen bond with the Tyr158 residue in the active site. Additionally, it engages in several hydrophobic interactions with surrounding residues, including Phe149, Met155, and Ile194, which contribute to its stable binding.
-
This compound: The nitro group of this compound is predicted to form a hydrogen bond with the side chain of Gln151.[11] The thiophene ring engages in hydrophobic interactions with residues such as Ile277.[11] The carboxamide moiety also participates in hydrogen bonding with the backbone of the protein.
Ligand-Protein Interaction Diagram
Caption: Key interactions of ligands within the InhA active site.
Conclusion
This comparative docking study provides compelling in silico evidence for the potential of this compound as an inhibitor of the bacterial enzyme InhA. While the known inhibitor Triclosan demonstrates a higher binding affinity, the docking score and the predicted binding mode of this compound are promising. The key interactions identified, particularly the hydrogen bonding involving the nitro group and the carboxamide moiety, provide a strong rationale for its inhibitory potential.
These findings underscore the value of this compound as a scaffold for further optimization in the design of novel InhA inhibitors. Future work should focus on synthesizing and evaluating derivatives of this compound to enhance its binding affinity and explore its antibacterial efficacy through in vitro and in vivo studies.
References
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). BMC Chemistry. Available at: [Link]
-
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (2022-03-03). Durham e-Theses. Available at: [Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. (2024-09-19). ResearchGate. Available at: [Link]
-
Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. (2018-05-08). PubMed Central. Available at: [Link]
-
Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. (2022-08-01). ResearchGate. Available at: [Link]
-
Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. (2022-08-01). PubMed. Available at: [Link]
-
This compound | C5H4N2O3S | CID 314710. PubChem. Available at: [Link]
-
Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. (2011-01-01). PubMed. Available at: [Link]
-
DOCKING - Center for Computational Structural Biology. (2024-11-14). Center for Computational Structural Biology. Available at: [Link]
-
Interpretation of Molecular docking results? - ResearchGate. (2023-12-05). ResearchGate. Available at: [Link]
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrothiophene-2-carboxamide
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. 5-Nitrothiophene-2-carboxamide and its derivatives are important scaffolds in medicinal chemistry. However, beyond their synthesis and application, a foundational pillar of our work is ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost rigor to protect ourselves, our colleagues, and the environment.
This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound. The procedures outlined here are synthesized from regulatory standards, safety data for analogous compounds, and field-proven best practices. The core principle is a proactive approach: waste management is not an afterthought but an integral part of the experimental design.
Section 1: Hazard Assessment and Waste Characterization
The first and most critical step in any disposal protocol is to understand the material's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its likely hazard profile from structurally similar compounds, such as 5-nitrothiophene-2-carboxylic acid and 2-nitrothiophene. The presence of the nitroaromatic functional group is a key determinant of its chemical behavior and potential hazards.
Inferred Hazard Profile: Based on analogous compounds, this compound should be treated as a hazardous substance. The primary concerns stem from potential irritation and toxicity. Related nitrothiophene compounds are known irritants to the skin and eyes and may cause respiratory irritation.[1] Furthermore, some are classified as harmful if swallowed, inhaled, or in contact with skin, with at least one analog suspected of causing genetic defects.[2]
Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the data, waste containing this compound must be managed as hazardous waste. Do not attempt to dispose of this compound or its containers in standard laboratory trash or via sanitary sewer systems.[3]
| Hazard Classification (Inferred) | GHS Hazard Statement | Signal Word | Rationale & Key Considerations |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Warning | Based on data for 2-nitrothiophene.[2] Exposure via all routes should be minimized through appropriate personal protective equipment (PPE) and engineering controls. |
| Skin & Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Warning | A common characteristic of nitro-substituted aromatic compounds.[1] Prolonged contact should be avoided. |
| Mutagenicity | H341: Suspected of causing genetic defects | Warning | This significant potential hazard, noted for 2-nitrothiophene[2], mandates extremely cautious handling and dictates that all waste, including contaminated PPE, must be treated as hazardous. |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | (No Signal Word) | A related compound shows long-term aquatic effects, making it imperative to prevent any release into the environment. |
Section 2: Personnel Safety and Engineering Controls
Before handling any waste, ensuring personal and collective safety is paramount. The choice of protective measures is directly informed by the hazard assessment.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact. Given the "Harmful in contact with skin" classification of analogs, consider double-gloving if handling significant quantities.
-
Eye Protection: Chemical safety goggles are mandatory.[3][4] A face shield should be used if there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood. This is critical to mitigate inhalation risks.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring a clear and safe process from the point of generation to final pickup.
Step 1: Waste Segregation at the Source Immediately upon generation, segregate waste containing this compound.
-
Solid Waste: This includes unreacted material, contaminated absorbent pads, and weighing papers. Place these in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid waste container.
-
Incompatibilities: The nitro group can be reactive. Do not mix this waste stream with strong oxidizing agents or strong bases, as this could lead to an uncontrolled exothermic reaction.[1]
Step 2: Container Selection and Labeling The integrity of your waste management system relies on proper containment and communication.
-
Container Selection: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) jug for liquids or a wide-mouth solid waste drum.[5] Ensure the container has a secure, vapor-tight lid.
-
Labeling: The moment you designate a container for waste, it must be labeled. Affix a "Hazardous Waste" label and fill it out completely with:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation and Storage Follow institutional and EPA guidelines for waste storage.
-
Satellite Accumulation Area (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[6] The container must be kept closed except when adding waste.
-
Central Accumulation Area (CAA): Once the SAA limit is reached or the container is full, it must be moved to the institution's CAA. Ensure the accumulation start date is clearly marked, as there are strict time limits for storage at a CAA (typically 90 or 180 days depending on the facility's generator status).[6]
Step 4: Arranging for Professional Disposal The final disposal of this compound waste must be handled by professionals.
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department manages the hazardous waste program. They will arrange for pickup from your lab or CAA.
-
Licensed Waste Hauler: The EHS office will contract with a licensed hazardous waste disposal company.[7] These contractors are equipped to transport the material safely to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Final Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with pollution control devices to handle potential byproducts like nitrogen oxides.
Section 4: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: For a small, manageable spill within a fume hood, don the appropriate PPE as described in Section 2.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.[5]
-
Collect Waste: Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), and place the cleaning materials into the same hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, even for small spills.
Section 5: Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By integrating hazard assessment, proper segregation, secure containment, and professional disposal into our standard operating procedures, we uphold our commitment to safety and environmental stewardship. This structured approach not only ensures regulatory compliance but also builds a deep-rooted culture of safety that is the bedrock of innovative research.
References
-
Fisher Scientific. Safety Data Sheet: 5-Nitrothiophene-2-carboxaldehyde.Link (Note: A direct deep link is unavailable, search for the compound on the Fisher Scientific SDS portal).
-
AK Scientific, Inc. Safety Data Sheet: 5-Nitrothiophene-2-carboxaldehyde.Link (Note: A direct deep link is unavailable, search for the compound on the AK Scientific, Inc. portal).
-
Sigma-Aldrich. Safety Data Sheet.Link (Note: A specific SDS for the carboxamide was not available, this links to the general SDS search page).
-
Defense Centers for Public Health. Medicinal Nitroglycerin Management.Link (Note: The original direct link was not found, this links to a relevant parent directory).
-
ChemicalBook. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE CAS#: 4521-33-9.Link
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.Link
-
BenchChem. Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals.Link (Note: The original article is used as a template for best practices).
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.Link
-
Fisher Scientific. Safety Data Sheet: 5-Nitrothiophene-2-carboxylic acid.Link (Note: A direct deep link is unavailable, search for the compound on the Fisher Scientific SDS portal).
-
Acros Organics. Safety Data Sheet: 5-Nitrothiophene-3-carboxylic acid.Link (Note: A direct deep link is unavailable, search for the compound on the Fisher Scientific SDS portal).
-
Valsynthese SA. Material Safety Data Sheet: 2-NITROTHIOPHENE.Link (Note: The direct SDS PDF may require a site search).
-
Occupational Safety and Health Administration (OSHA). Process Safety Management for Explosives and Pyrotechnics Manufacturing.Link
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.Link
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American Chemical Society (ACS). Regulation of Laboratory Waste.Link
-
Northwestern University. Hazardous Waste Disposal Guide.Link
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Occupational Safety and Health Administration (OSHA). OSHA Method ID-165SG.Link
-
Nipissing University. Hazardous Materials Disposal Guide.Link
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.Link
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link
-
J. J. Keller & Associates, Inc. OSHA's toxic and hazardous substances standards.Link
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.Link
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Lab Manager. Managing Hazardous Chemical Waste in the Lab.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
